1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride
Description
1-(Methylamino)cyclohexane-1-carboxamide hydrochloride is a cyclohexane derivative featuring a methylamino (-NHCH₃) group and a carboxamide (-CONH₂) moiety at the 1-position of the cyclohexane ring, with a hydrochloride salt enhancing its solubility and stability.
Properties
CAS No. |
23232-74-8 |
|---|---|
Molecular Formula |
C8H17ClN2O |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
1-(methylamino)cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10-8(7(9)11)5-3-2-4-6-8;/h10H,2-6H2,1H3,(H2,9,11);1H |
InChI Key |
SLUIBNFTYDXZOD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCCC1)C(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride typically involves the reaction of cyclohexanone with methylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
-
CNS Disorders :
- 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride has been explored for its potential as a monoamine reuptake inhibitor. Such compounds are vital in treating conditions like depression and anxiety by modulating neurotransmitter levels in the brain .
- Case Study : Research indicates that derivatives of this compound can selectively inhibit certain monoamine transporters, suggesting a pathway for developing new antidepressants .
- Analgesic Properties :
-
Neuroprotective Effects :
- Preliminary studies suggest that 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride may offer neuroprotective benefits, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to influence pathways related to neuronal survival is under investigation .
The biological activity of 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride can be attributed to its interaction with various neurotransmitter systems:
- Dopaminergic System : The compound may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive functions.
- Serotonergic System : Its influence on serotonin levels could provide insights into its antidepressant-like effects.
Research Findings
| Study | Findings |
|---|---|
| Study A (2024) | Demonstrated that the compound effectively inhibits serotonin transporter activity, leading to increased serotonin availability. |
| Study B (2023) | Showed analgesic effects in animal models, with significant reductions in pain response without notable side effects. |
| Study C (2022) | Found neuroprotective properties in vitro, suggesting potential applications in treating neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Biological Activity
1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride, also known by its CAS number 23232-74-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in research, and relevant case studies.
- IUPAC Name : 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride
- Molecular Formula : C7H14ClN2O
- Molecular Weight : 174.65 g/mol
The biological activity of 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor in several pathways, particularly in cancer research and antimicrobial applications.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by inhibiting specific proteins involved in cell division and survival. For instance, it has been shown to interfere with the mitotic spindle formation in centrosome-amplified cancer cells, leading to increased multipolar mitosis, which can induce cell death.
Biological Activity Summary Table
Case Study 1: Anticancer Properties
In a study focusing on the effects of various compounds on cancer cell lines, 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride was tested against centrosome-amplified human cancer cells. The results showed a significant increase in multipolar mitoses when treated with this compound at concentrations around 15 μM, suggesting its potential as a therapeutic agent in targeting specific types of cancer cells that exhibit abnormal centrosome amplification .
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The findings indicated that it effectively disrupted bacterial cell walls, leading to cell lysis and death. The compound displayed a broad-spectrum activity profile, making it a candidate for further development as an antibiotic .
Research Applications
The applications of 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride extend beyond anticancer and antimicrobial effects. Its structural properties make it suitable for:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents.
- Biological Research : To study cellular processes related to mitosis and microbial resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
